molecular formula C19H15ClN4OS B7834033 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834033
M. Wt: 382.9 g/mol
InChI Key: CLMDLNDXRNBDPD-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-2-methoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(5-Chloro-2-methoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Chloro-2-methoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-25-16-9-8-13(20)10-15(16)22-18-14(11-21)17(23-19(24-18)26-2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMDLNDXRNBDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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